1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine
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Description
“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a chemical compound . It has an empirical formula of C15H18N4 and a molecular weight of 254.33 .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” can be represented by the SMILES stringNC1=CC=C(N=C1)N2CCN(C3=CC=CC=C3)CC2
. Physical And Chemical Properties Analysis
“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a solid compound .Scientific Research Applications
Catalytic Applications and Synthesis
One study discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. These derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).
Pharmacological Research
Research on novel arylpiperazines identified these compounds as selective alpha 1-adrenoceptor antagonists. This study provided insights into the structure-affinity relationships, paving the way for the development of new therapeutics with potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).
Medicinal Chemistry
A study on the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure revealed a series of high-affinity dopamine receptor partial agonists. This research highlighted compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the feasibility of designing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).
Schiff Base Ligands and Complexes
New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands showed potential in anticancer activity. The study investigated the complexes' characterizations, anticancer activity, and mechanism of action against various human cancerous cell lines, demonstrating strong DNA-binding affinity and selective toxicity (Mbugua et al., 2020).
Anticonvulsant Agents
Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions with substituted aryl aldehydes/ketones explored their anticonvulsant activity. This study confirmed the chemical structures of synthesized compounds and their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
properties
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWWKQZBWURDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine |
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